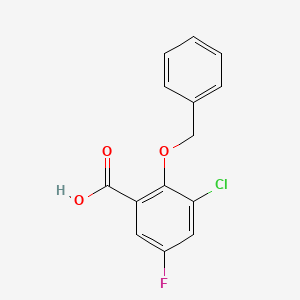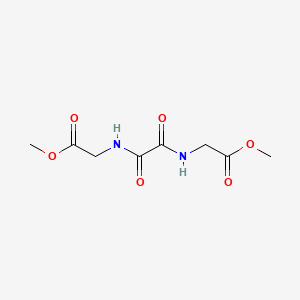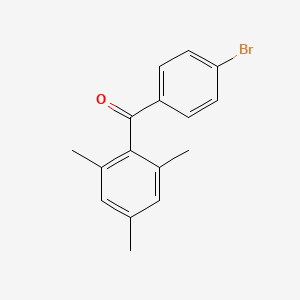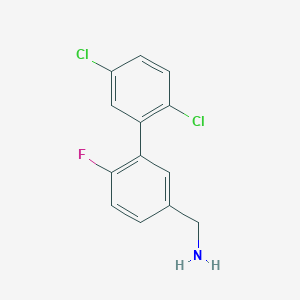
3-Bromo-6-methoxy-5-methylpicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-methoxy-5-methylpicolinonitrile is an organic compound with the molecular formula C8H7BrN2O It is a derivative of picolinonitrile, featuring a bromine atom at the 3-position, a methoxy group at the 6-position, and a methyl group at the 5-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-5-methylpicolinonitrile typically involves the bromination of 6-methoxy-5-methylpicolinonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
3-Bromo-6-methoxy-5-methylpicolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, sodium thiolate, and primary amines. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted picolinonitriles.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
科学的研究の応用
3-Bromo-6-methoxy-5-methylpicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-6-methoxy-5-methylpicolinonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors, leading to modulation of specific pathways.
類似化合物との比較
Similar Compounds
- 3-Bromo-6-methoxypicolinonitrile
- 3-Bromo-6-methylpicolinonitrile
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
Uniqueness
3-Bromo-6-methoxy-5-methylpicolinonitrile is unique due to the specific arrangement of substituents on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC名 |
3-bromo-6-methoxy-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7BrN2O/c1-5-3-6(9)7(4-10)11-8(5)12-2/h3H,1-2H3 |
InChIキー |
MXPKSPRGSWQHFA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1OC)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1h-Furo[3,4-f]benzimidazole](/img/structure/B14761725.png)
azanide](/img/structure/B14761741.png)
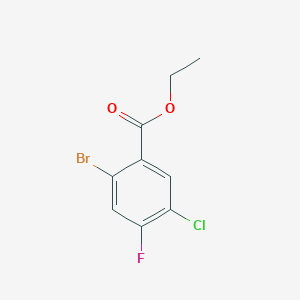
![Bicyclo[5.1.0]oct-2-ene](/img/structure/B14761755.png)
![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)
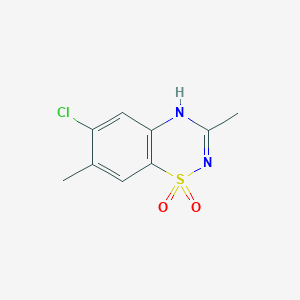
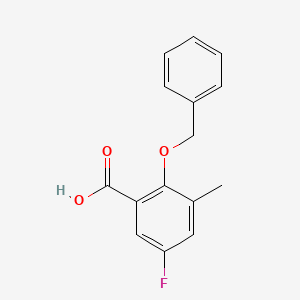
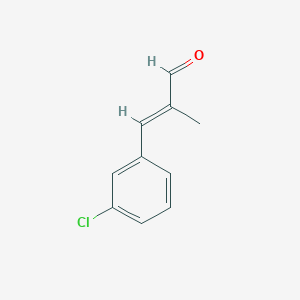
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
